3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 1-phenylpyrazole core via a prop-2-enamide group. Its molecular formula is estimated as C20H20N3O3 (molecular weight ≈ 350 g/mol), suggesting moderate solubility and bioavailability .
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C20H17N3O3/c21-19(24)9-7-15-13-23(16-4-2-1-3-5-16)22-20(15)14-6-8-17-18(12-14)26-11-10-25-17/h1-9,12-13H,10-11H2,(H2,21,24) |
InChI Key |
QGHLVYKZHXHMCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=CC(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide is a derivative of pyrazole and benzodioxin, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves the condensation of 2,3-dihydro-1,4-benzodioxin derivatives with phenylpyrazole frameworks. The reaction conditions often include the use of various catalysts and solvents to optimize yield and purity.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies indicate that they can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Antioxidant Properties : The presence of the benzodioxin moiety is linked to enhanced antioxidant activity, potentially protecting cells from oxidative stress.
- Hepatoprotective Effects : Some derivatives have shown protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄), comparable to standard hepatoprotective agents like silymarin .
Anticancer Activity
A study highlighted that several synthesized pyrazoline derivatives exhibited significant cytotoxicity against T-47D (breast cancer) and UACC-257 (melanoma) cell lines. The MTT assay demonstrated that certain compounds had IC₅₀ values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 3a | T-47D | 5.6 |
| 4a | UACC-257 | 7.2 |
| 8c | T-47D | 4.9 |
Anti-inflammatory Mechanisms
Research into the anti-inflammatory effects of pyrazole derivatives has shown that they can inhibit COX enzymes effectively. A comparative study found that certain derivatives had higher selectivity for COX-2 compared to traditional NSAIDs like celecoxib .
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| Compound A | 85 | 9.5 |
| Compound B | 78 | 8.0 |
Hepatoprotective Studies
In vivo studies demonstrated that some pyrazoline derivatives could significantly reduce liver enzyme levels in rats subjected to CCl₄-induced hepatotoxicity. These findings suggest a protective mechanism likely involving antioxidant pathways .
Case Studies
One notable case involved a series of pyrazole derivatives tested for their hepatoprotective effects in a rat model. The results indicated that specific compounds reduced liver damage markers (AST and ALT) significantly compared to controls .
Scientific Research Applications
Antioxidant Activity
Research indicates that pyrazole derivatives, including those containing the 2,3-dihydro-1,4-benzodioxin moiety, exhibit significant antioxidant properties. A study evaluated several synthesized compounds for their ability to scavenge free radicals and concluded that certain derivatives showed promising antioxidant activity comparable to established antioxidants like ascorbic acid .
Anti-Hepatotoxic Activity
A notable application of this compound is its anti-hepatotoxic activity. In a study involving CCl₄-induced hepatotoxicity in rats, some synthesized pyrazole derivatives demonstrated significant protective effects on liver function, with activities comparable to the standard drug silymarin . This suggests potential for developing new hepatoprotective agents.
Anti-inflammatory Properties
Pyrazole derivatives have been extensively studied for their anti-inflammatory effects. Compounds similar to 3-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide have shown efficacy in reducing inflammation in various models, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been documented in several studies. For instance, synthesized compounds were evaluated against various bacterial strains and exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrazole compounds is crucial for optimizing their pharmacological properties. The presence of the 2,3-dihydro-1,4-benzodioxin group is believed to enhance biological activity due to its ability to stabilize the molecular structure and improve interaction with biological targets .
Case Studies and Experimental Data
Comparison with Similar Compounds
Key Structural Features
Electronic and Steric Considerations
- The target’s pyrazole ring (pKa ~2.5 for NH) offers stronger hydrogen-bonding acidity compared to D4476’s imidazole (pKa ~6.9) .
- The enamide group in the target compound allows resonance stabilization, increasing planarity and rigidity compared to D4476’s benzamide, which may improve target selectivity.
- Nitro and morpholine substituents in compounds increase hydrophilicity, contrasting with the target’s phenylpyrazole, which is more lipophilic.
Pharmacological Implications
- Molecular Weight : The target compound’s lower molecular weight (~350 g/mol) vs. D4476 (~435.5 g/mol) may enhance membrane permeability .
- Solubility : The enamide group’s polarity could improve aqueous solubility over D4476’s benzamide, though nitro groups in compounds may offset this via electron withdrawal.
Preparation Methods
Cyclocondensation of 1,3-Diketones
The Knorr pyrazole synthesis remains foundational. Reaction of 1,3-diketones 1 with substituted hydrazines 2 yields 1,3,5-trisubstituted pyrazoles 3 (Scheme 1). For the target compound, the diketone component incorporates the benzodioxin group, while phenylhydrazine provides the N1-aryl substituent.
Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration. Regioselectivity is influenced by the electron-withdrawing effect of the benzodioxin group, directing substituents to the C3 position.
Iron-Catalyzed Synthesis
Iron(III) chloride facilitates regioselective pyrazole formation from diarylhydrazones and vicinal diols. This method achieves >90% regioselectivity for 1,3,5-substituted pyrazoles, critical for positioning the benzodioxin group at C3.
Optimized Parameters :
Ruthenium-Catalyzed Oxidative Coupling
Ru(II) catalysts enable intramolecular C–N coupling of hydrazones, forming tri- and tetra-substituted pyrazoles under aerobic conditions. This method avoids stoichiometric oxidants, enhancing atom economy.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% RuCl₂(PPh₃)₃ |
| Oxidant | O₂ (1 atm) |
| Yield | 85% |
Introduction of the Prop-2-enamide Side Chain
Michael Addition to Acrylate Esters
The pyrazole intermediate 4 undergoes Michael addition with acrylate esters 5 to install the propenoate group. Subsequent amidation with ammonia yields the target enamide.
Reaction Sequence :
Direct Amidation of Propenoic Acid
Alternative routes involve coupling the pyrazole with pre-formed propenoic acid 6 using carbodiimide reagents (e.g., EDC·HCl).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | EDC·HCl (1.5 equiv) |
| Activator | HOBt (1.0 equiv) |
| Solvent | DMF |
| Yield | 81% |
Industrial-Scale Production Considerations
Flow Chemistry Approaches
Continuous flow systems enhance heat/mass transfer, critical for exothermic cyclocondensation steps. A two-reactor cascade achieves 92% conversion with residence times <30 minutes.
Purification Techniques
-
Crystallization : Ethyl acetate/hexane mixtures afford >99% purity.
-
Chromatography : Reserved for lab-scale; impractical for bulk production.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Knorr Synthesis | 82 | 98 | Moderate |
| Ru-Catalyzed Coupling | 85 | 99 | High |
| Michael Addition | 76 | 97 | Low |
The Ru-catalyzed method offers superior scalability and purity, making it preferable for industrial applications.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 6.90 (s, 2H, benzodioxin-H), 6.52 (d, J = 15.6 Hz, 1H, CH=CO), 5.92 (d, J = 15.6 Hz, 1H, CH₂CONH₂).
-
HRMS : m/z 376.1421 [M+H]⁺ (calc. 376.1418).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥99% purity, with retention time = 8.7 minutes.
Q & A
Q. What experimental frameworks assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). HPLC monitors degradation products, while Arrhenius plots predict shelf life. Solid-state stability is assessed via PXRD to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
